1,7-Dimethyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound belonging to the imidazo[1,2-b]pyrazole class. This compound is notable for its diverse biological activities, including potential antimicrobial, anticancer, and anti-inflammatory properties. The compound's structure allows for various chemical modifications, making it a valuable scaffold in medicinal chemistry.
1,7-Dimethyl-1H-imidazo[1,2-b]pyrazole is primarily sourced from synthetic routes that involve the functionalization of the imidazo[1,2-b]pyrazole core. It is classified under heterocyclic compounds due to its ring structure containing nitrogen atoms. This classification is significant as it influences the compound's reactivity and biological interactions.
The synthesis of 1,7-dimethyl-1H-imidazo[1,2-b]pyrazole typically involves several key steps:
For large-scale production, methods focusing on the selective functionalization of readily available precursors are preferred. These methods streamline the synthesis process and enhance yield efficiency.
The molecular formula of 1,7-dimethyl-1H-imidazo[1,2-b]pyrazole is , with a molecular weight of approximately . The structure features two methyl groups located at the 1 and 7 positions of the imidazo[1,2-b]pyrazole ring system.
CC1=NN2C=CN(C2=C1CN=[N+]=[N-])C
ZXRRCOAPYNDAKQ-UHFFFAOYSA-N
The unique arrangement of nitrogen atoms within the ring contributes to its chemical properties and reactivity patterns.
1,7-Dimethyl-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions:
The products formed depend on reaction conditions and reagents used. For instance:
The mechanism of action for 1,7-dimethyl-1H-imidazo[1,2-b]pyrazole involves its interaction with specific biological targets. The compound may bind to enzymes or receptors involved in cellular processes:
The compound has several applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4